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molecular formula C9H10O3 B033180 3-(3-Hydroxyphenyl)propanoic acid CAS No. 621-54-5

3-(3-Hydroxyphenyl)propanoic acid

Cat. No. B033180
M. Wt: 166.17 g/mol
InChI Key: QVWAEZJXDYOKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602878B1

Procedure details

1 g of 3-hydroxy-benzenepropanoic acid is mixed in 20 ml of methanol and 8 drops of sulphuric acid, the reaction medium is taken to reflux for 2 hours then evaporated under reduced pressure and purified by chromatography eluting with an AcOEt/Cyclohexane mixture 50/50. 1.07 g of expected product is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1.[CH3:13]O>S(=O)(=O)(O)O>[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CCC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with an AcOEt/Cyclohexane mixture 50/50

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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